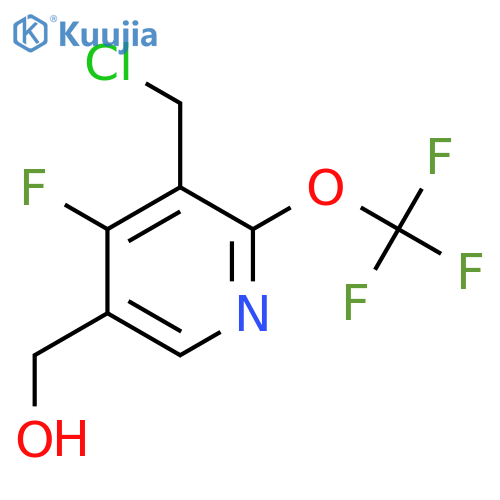Cas no 1804481-92-2 (3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol)

3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol
-
- インチ: 1S/C8H6ClF4NO2/c9-1-5-6(10)4(3-15)2-14-7(5)16-8(11,12)13/h2,15H,1,3H2
- InChIKey: NEUHMBZJVVZHKP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC=C(CO)C=1F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 42.4
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097946-1g |
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol |
1804481-92-2 | 97% | 1g |
$1,504.90 | 2022-04-02 |
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanolに関する追加情報
Introduction to 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804481-92-2)
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol, with the CAS number 1804481-92-2, is a novel and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, a fluorine atom, and a trifluoromethoxy substituent, all attached to a pyridine ring. These functional groups contribute to its potential applications in drug discovery and development.
The pyridine ring, a fundamental heterocyclic structure, is known for its biological activity and has been widely used in the design of various pharmaceuticals. The presence of the chloromethyl group enhances the compound's reactivity, making it an excellent precursor for further chemical modifications. The fluorine atom and trifluoromethoxy substituent introduce additional complexity and can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to improve drug efficacy and reduce toxicity. For instance, the introduction of fluorine atoms can enhance the binding affinity of a drug to its target protein, leading to more potent therapeutic effects. The trifluoromethoxy group, in particular, has been shown to increase lipophilicity and metabolic stability, which are crucial factors for optimizing drug candidates.
In the context of medicinal chemistry, 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol has been explored as a building block for synthesizing novel compounds with potential therapeutic applications. One notable area of research involves its use in the development of anticancer agents. The unique combination of functional groups in this compound allows for the design of molecules that can selectively target cancer cells while minimizing side effects on healthy tissues.
A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of derivatives derived from 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol. The researchers found that these derivatives exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to their ability to disrupt key signaling pathways involved in cell proliferation and survival.
Beyond cancer research, this compound has also shown promise in other therapeutic areas. For example, it has been investigated as a potential lead compound for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate specific receptors or enzymes involved in these conditions makes it an attractive candidate for further exploration.
In addition to its potential therapeutic applications, 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol has been studied for its use in chemical biology research. Its unique structure allows it to serve as a valuable tool for probing biological processes at the molecular level. For instance, it can be used as a probe to study protein-protein interactions or as a scaffold for developing fluorescent probes for imaging applications.
The synthesis of 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol typically involves multistep reactions that require careful optimization to achieve high yields and purity. One common synthetic route involves the sequential introduction of the chloromethyl, fluorine, and trifluoromethoxy groups onto the pyridine ring. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve the efficiency and scalability of the synthesis process.
The physical properties of this compound are also noteworthy. It is generally a solid at room temperature with a melting point ranging from 70°C to 75°C. Its solubility profile is influenced by the presence of polar functional groups such as the hydroxyl group on the methanol moiety. This solubility characteristic makes it suitable for various formulation strategies in drug development.
In conclusion, 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804481-92-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics and chemical biology tools. Ongoing research continues to uncover new possibilities for this versatile molecule, underscoring its significance in modern drug discovery efforts.
1804481-92-2 (3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-methanol) 関連製品
- 2227673-82-5(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-6-fluorophenol)
- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)
- 1342167-03-6(phenyl(pyridin-2-yl)methanesulfonyl chloride)
- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
- 2172098-07-4(5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)



